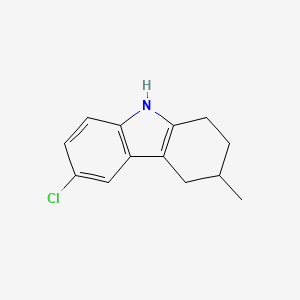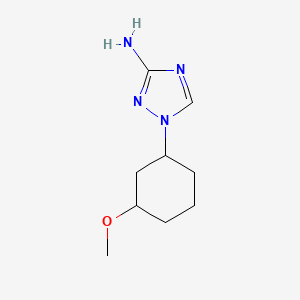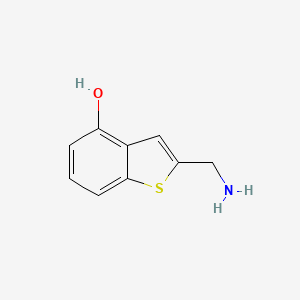![molecular formula C8H15N B13191447 6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
6-Methyl-7-azabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-azabicyclo[420]octane is a bicyclic nitrogen-containing compound This structure is characterized by a seven-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-azabicyclo[4.2.0]octane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from a precursor containing a suitable leaving group and a nucleophile that facilitates the formation of the bicyclic structure. The reaction conditions typically involve the use of a base to deprotonate the nucleophile and promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in optimizing the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-azabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Methyl-7-azabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-7-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with a different ring structure.
2-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but differing in the position of the nitrogen atom.
Uniqueness
6-Methyl-7-azabicyclo[420]octane is unique due to its specific ring structure and the position of the nitrogen atom
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-methyl-7-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C8H15N/c1-8-5-3-2-4-7(8)6-9-8/h7,9H,2-6H2,1H3 |
InChI Key |
VUCGTYYXVCIUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)



![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)

![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)



![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)


